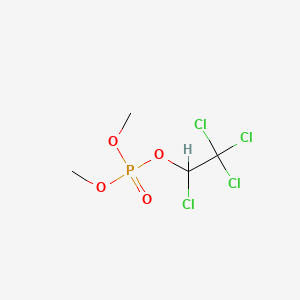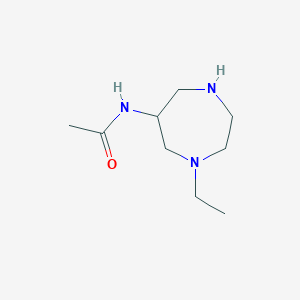
Acetamide,N-(1-ethylhexahydro-1H-1,4-diazepin-6-YL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(1-ethylhexahydro-1H-1,4-diazepin-6-YL)- is a chemical compound with the molecular formula C10H21N3O It is known for its unique structure, which includes a hexahydro-1H-1,4-diazepine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1-ethylhexahydro-1H-1,4-diazepin-6-YL)- typically involves the reaction of 1-ethylhexahydro-1H-1,4-diazepine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction conditions, such as temperature and solvent, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(1-ethylhexahydro-1H-1,4-diazepin-6-YL)- may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is then purified through techniques such as crystallization or distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(1-ethylhexahydro-1H-1,4-diazepin-6-YL)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Acetamide, N-(1-ethylhexahydro-1H-1,4-diazepin-6-YL)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which Acetamide, N-(1-ethylhexahydro-1H-1,4-diazepin-6-YL)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(1-ethylhexahydro-1H-1,4-diazepin-6-YL)-: Known for its unique hexahydro-1H-1,4-diazepine ring.
Acetamide, N-(1-methylhexahydro-1H-1,4-diazepin-6-YL)-: Similar structure but with a methyl group instead of an ethyl group.
Acetamide, N-(1-propylhexahydro-1H-1,4-diazepin-6-YL)-: Contains a propyl group, leading to different chemical properties.
Uniqueness
Acetamide, N-(1-ethylhexahydro-1H-1,4-diazepin-6-YL)- stands out due to its specific ethyl substitution, which influences its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H19N3O |
|---|---|
Peso molecular |
185.27 g/mol |
Nombre IUPAC |
N-(1-ethyl-1,4-diazepan-6-yl)acetamide |
InChI |
InChI=1S/C9H19N3O/c1-3-12-5-4-10-6-9(7-12)11-8(2)13/h9-10H,3-7H2,1-2H3,(H,11,13) |
Clave InChI |
JGHGVUWMCUPBAW-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCNCC(C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B13818885.png)
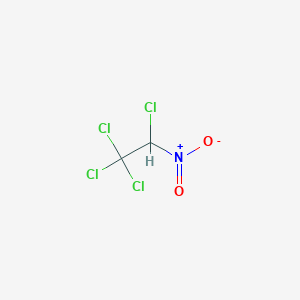
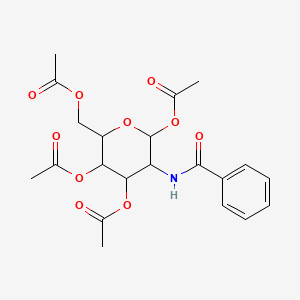
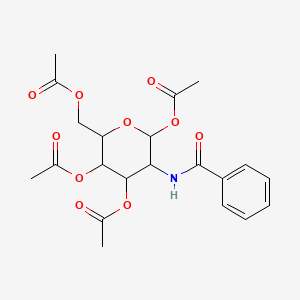
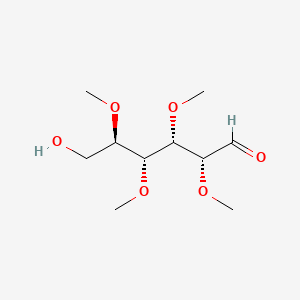
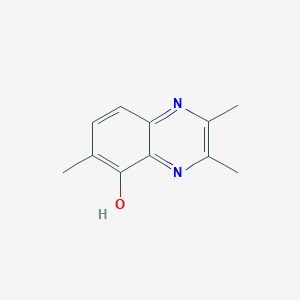
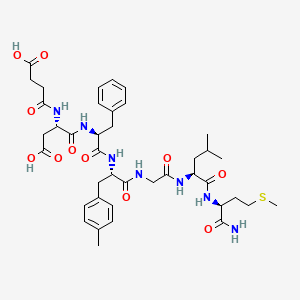
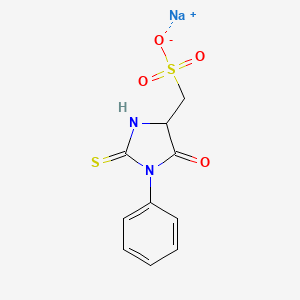
![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13818929.png)
![3-Boc-8-oxo-3-azabicyclo[4.2.0]octane](/img/structure/B13818932.png)
